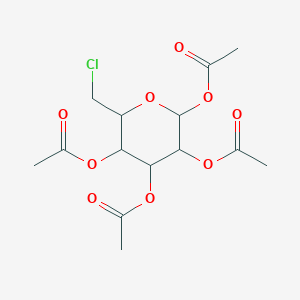
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of alpha-D-glucopyranose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate typically involves multiple steps. One common method starts with alpha-D-glucopyranose, which undergoes chlorination at the sixth position using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-6-deoxy-alpha-D-glucopyranose is then acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products include 6-hydroxy-6-deoxy-alpha-D-glucopyranose derivatives.
Hydrolysis: The primary product is 6-chloro-6-deoxy-alpha-D-glucopyranose.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antidiabetic properties, as it can stimulate insulin receptors and improve glucose uptake.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Biological Research: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Industrial Applications: The compound can be used in the production of various chemical derivatives for research and development purposes.
Wirkmechanismus
The mechanism of action of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate involves its interaction with specific molecular targets:
Insulin Receptor Activation: The compound binds to insulin receptors, enhancing their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.
Selective Action: Unlike insulin, the compound selectively activates insulin receptors without affecting insulin-like growth factor 1 receptors, reducing the risk of carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-6-deoxy-alpha-D-glucopyranose: The non-acetylated form of the compound.
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose: A derivative with galloyl groups instead of acetyl groups.
Alpha-penta-galloyl-glucose: Another derivative with multiple galloyl groups.
Uniqueness
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. The presence of acetyl groups enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .
Eigenschaften
IUPAC Name |
[4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
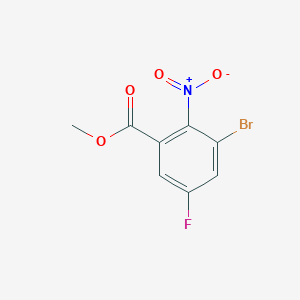
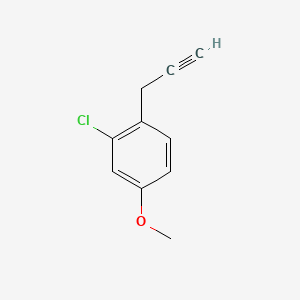

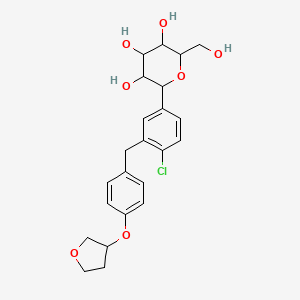
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)


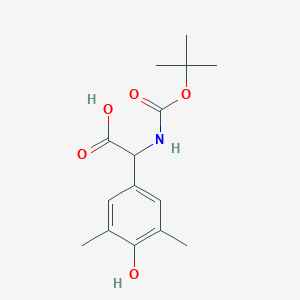
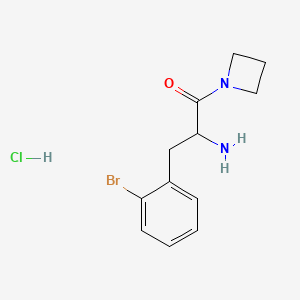
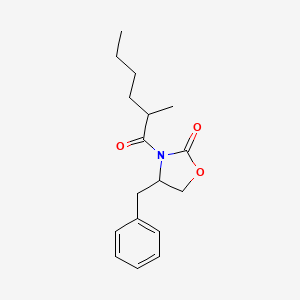


![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)

